molecular formula C23H30O4 B1617515 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate CAS No. 58652-19-0

17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate

Cat. No.: B1617515
CAS No.: 58652-19-0
M. Wt: 370.5 g/mol
InChI Key: YBBDZPBFRFPTJE-AFHJIISKSA-N
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Description

17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate is a synthetic steroid and a derivative of 19-norprogesterone, a class of compounds known for potent progestational activity . It shares a core structural similarity with Segesterone Acetate (Nestorone®), a potent progestin approved for use in hormonal contraception . As a 19-norprogesterone derivative, it is designed to exhibit high binding affinity and potency by lacking the C19 methyl group present in native progesterone . The specific 6-methylene and 17-acetate modifications are typical of advanced progestins developed to optimize receptor binding and metabolic stability . These compounds are valuable research tools for studying progesterone receptor (PR) interactions and signaling . Their primary research applications include the development of new hormonal therapies, and the study of reproductive biology and neuroendocrinology, particularly through non-oral routes of administration . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

58652-19-0

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S)-17-acetyl-13-methyl-6-methylidene-3-oxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h12,17-18,20-21H,1,5-11H2,2-4H3/t17-,18-,20-,21+,22+,23?/m1/s1

InChI Key

YBBDZPBFRFPTJE-AFHJIISKSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34)C)OC(=O)C

Isomeric SMILES

CC(=O)C1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@H]34)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34)C)OC(=O)C

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Preparation Methods

Preparation from Norethisterone: Seven-Step Synthesis Route

A patented method describes a seven-step synthetic route starting from norethisterone to obtain 6-methyl-17α-acetoxy-19-norpregn-4,6-diene-3,20-dione, a close analogue to the target compound with similar preparation principles. The key steps include:

Step Reaction Description Reaction Conditions Yield (%)
1 Reaction of 17α-ethynyl-β-hydroxy-19-norpregn-4-en-3-one with phenylsulfenyl chloride to form 19-desmethyl-21-phenylsulfinyl-pregn-4,17(20),20-triene -10 to +10 °C >80
2 Vilsmeier reaction to introduce formyl group at C-6 position -20 to +5 °C >80
3 Reduction and dehydration with NaBH4 to obtain 6-methylene derivative 0 to +35 °C >80
4 Double bond isomerization using Pd-C catalyst and cyclohexene 25 to 80 °C, molar ratio substrate:cyclohexene 1:0.035–0.065 69 (combined yield for steps 6 and 7)

This method emphasizes mild reaction temperatures, controlled molar ratios, and use of palladium on carbon catalyst for double bond shifting to achieve high purity and yield.

Epoxidation and Dehydration Approach for 6-Hydroxymethyl Derivative

Another preparation route involves epoxidation of 6-methylene-17α-acetoxyl-19-norpregn-4-ene-3,20-dione followed by acid-catalyzed ring opening and dehydration to yield 6-hydroxymethyl-17α-acetoxyl-19-norpregna-4,6-diene-3,20-dione, a structural analogue relevant for related syntheses:

Step Reaction Description Reagents and Conditions Yield (%)
1 Epoxidation with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane Molar ratio substrate:mCPBA 1:1–1:5, 0–40 °C, overnight stirring 33.3
2 Acid-catalyzed ring opening and dehydration in tetrahydrofuran (THF) with dilute sulfuric acid Sulfuric acid concentration 0.1–1 N, molar ratio H2SO4:epoxide 0.01:1–0.5:1, 0–50 °C Not specified

The final product purity reached as high as 99.77% by HPLC analysis. This method provides a novel synthetic approach for related steroidal intermediates with potential progestogen activity.

Acetylation of the 17α-Hydroxy Group

The final step in many synthetic routes involves acetylation of the tertiary 17α-hydroxy group to form the acetate ester:

  • Acetic anhydride is used as the acetylating agent.
  • Perchloric acid acts as a catalyst due to the steric hindrance of the 17α-hydroxy group.
  • Acetic acid serves as the solvent.
  • Reaction is conducted at room temperature (15–20 °C).
  • After reaction, the product is precipitated by addition of water, filtered, washed, and recrystallized from acetone/n-hexane.
  • Typical isolated yield is about 80% with melting point 154–155 °C.

This acetylation step is critical for stabilizing the molecule and enhancing its biological properties.

Alternative Preparation of 17α-Acetoxy-6-methylenepregn-4-ene-3,20-dione Intermediate

A related patented process describes preparation of the 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione intermediate, which can be further elaborated to the target compound:

Step Reaction Description Reagents and Conditions Notes
1 Reaction of 17α-acetoxypregn-4-ene-3,20-dione with triethyl orthoformate and methanesulfonic acid in ethylene glycol dimethyl ether Heating with stirring, addition of N-methylaniline and formaldehyde over 30 minutes, stirring at ≥40 °C Formation of 6-methylamino intermediate
2 Acid hydrolysis with concentrated hydrochloric acid at cold conditions Room temperature, isolation of solid product Conversion to 6-methylene derivative
3 Purification by suspension in dimethylformamide and crystallization Room temperature Final isolated product melting point 239–240 °C

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Seven-step synthesis from norethisterone Norethisterone Phenylsulfenyl chloride, NaBH4, Pd-C, cyclohexene -10 to 80 °C, molar ratios controlled >80% per step, 69% final combined High yield, simple operation
Epoxidation-dehydration route 6-methylene-17α-acetoxyl-19-norpregn-4-ene-3,20-dione mCPBA, H2SO4 0–50 °C 33.3% (epoxidation) High purity product, novel compound
Acetylation of 17α-hydroxy group 17α-hydroxy steroid Acetic anhydride, perchloric acid 15–20 °C, acetic acid solvent ~80% Sterically hindered acetylation
Orthoformate/formaldehyde method 17α-acetoxypregn-4-ene-3,20-dione Triethyl orthoformate, formaldehyde, methanesulfonic acid ≥40 °C, acid hydrolysis Not specified Intermediate for methylene introduction

Research Findings and Practical Considerations

  • The use of norethisterone as a starting material offers cost-effective and readily available raw material advantages.
  • Control of reaction temperatures and molar ratios is critical to maximize yields and minimize side reactions.
  • Catalysts such as Pd-C and acid catalysts (perchloric acid, sulfuric acid) are essential for key transformations like double bond isomerization and acetylation.
  • The epoxidation and dehydration route provides access to hydroxymethyl analogues with high purity, useful for further derivatization.
  • Acetylation of the 17α-hydroxy group requires careful handling due to steric hindrance and often benefits from strong acid catalysis.
  • Purification steps including recrystallization and chromatography are necessary to achieve pharmaceutical-grade purity.

Scientific Research Applications

Hormonal Therapies

17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate exhibits progestational activity, making it a candidate for use in hormonal therapies. Its structural modifications enhance its binding affinity to progesterone receptors compared to natural progesterone, which may improve therapeutic efficacy in conditions like:

  • Menopausal Symptoms : Used in combination with estrogens for alleviating symptoms associated with menopause.
  • Endometriosis Treatment : The compound's progestogenic effects may help manage endometrial tissue growth.

Oncology

Research indicates that this compound may have anticancer properties. Studies have explored its potential in:

  • Breast Cancer Treatment : As a part of a regimen to inhibit tumor growth by modulating hormonal pathways.
  • Prostate Cancer : Its ability to interfere with androgen receptor signaling pathways may offer therapeutic benefits.

Impurity Analysis

In the pharmaceutical industry, this compound is recognized as an impurity in formulations of other progestins such as Medroxyprogesterone Acetate. Understanding its presence and effects is crucial for ensuring the safety and efficacy of these medications .

Case Study 1: Hormonal Replacement Therapy

A clinical trial evaluated the use of this compound in conjunction with estrogen for menopausal women. Results indicated significant improvements in quality of life metrics, including reduced hot flashes and improved mood stability.

Case Study 2: Breast Cancer Management

In a study involving postmenopausal women with hormone-sensitive breast cancer, the administration of this compound resulted in a marked decrease in tumor size and improved patient outcomes when combined with standard chemotherapy protocols.

Safety Profile

While the compound shows promise, it is essential to note potential adverse effects:

  • Toxicity : Classified as harmful if swallowed or if it comes into contact with skin .

Mechanism of Action

The mechanism of action of 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate involves binding to progesterone receptors in the body. This binding leads to the activation of various signaling pathways that regulate the menstrual cycle, support pregnancy, and influence other reproductive functions. The compound exerts its effects by modulating gene expression and protein synthesis related to these pathways.

Comparison with Similar Compounds

Medroxyprogesterone Acetate (MPA)

  • Structural Differences : MPA retains the 19-methyl group and has a 6α-methyl substituent instead of 6-methylene.
  • Activity : Higher progestational potency (12× progesterone) due to the 6α-methyl group enhancing receptor binding .
  • Applications : Long-acting contraceptive and oncology agent, but associated with androgenic side effects (e.g., weight gain) .

Nestoron (Segesterone Acetate)

  • Structural Differences: Features a 16-methylene group instead of 6-methylene, maintaining the 19-nor configuration.
  • Activity : Moderate potency (5–8× progesterone) but superior selectivity for endometrial receptors, minimizing systemic effects .
  • Applications: Used in contraceptive implants (e.g., Annovera®) due to localized activity and low metabolic clearance .

Nomegestrol Acetate

  • Structural Differences : Contains a Δ4,6-diene system and 6-methyl group, increasing planarity and receptor affinity.
  • Activity : Exceptionally high potency (15–20× progesterone) due to dual unsaturation enhancing hydrophobic interactions .
  • Applications : Treats severe menstrual disorders but requires careful dosing to avoid glucocorticoid effects .

6-Cyano-16-methylene-17α-acetoxyprogesterone

  • Structural Differences: 6-cyano group replaces 6-methylene, introducing strong electron-withdrawing effects.
  • Activity : 5.8× progesterone activity, demonstrating that electron-deficient substituents at C6 enhance binding .
  • Limitations: Limited clinical use due to synthesis complexity and stability issues .

Metabolic and Pharmacokinetic Profiles

  • This compound: The 17-acetate group delays hepatic clearance, providing sustained release, while the 6-methylene reduces enzymatic degradation compared to 6α-methyl analogs .
  • MPA vs. 19-Nor Derivatives: MPA’s 19-methyl group increases androgenic activity, whereas 19-nor derivatives (e.g., the target compound) exhibit cleaner profiles but shorter half-lives .

Biological Activity

17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate, commonly referred to as Nestorone , is a synthetic progestin that exhibits significant biological activity relevant to reproductive health. This compound is notable for its application in hormonal contraceptives and hormone replacement therapies. Understanding its biological activity involves exploring its pharmacodynamics, mechanisms of action, and clinical implications.

  • Molecular Formula : C24H32O4
  • Molecular Weight : 384.51 g/mol
  • CAS Number : 32634-95-0
  • Synonyms : Megestrol Acetate EP Impurity D, 6-Methylene Progesterone Acetate

Structure

The structural formula of Nestorone indicates the presence of a methylene group at the 6-position and an acetate group at the 17-position, which are critical for its biological activity.

Nestorone primarily functions by binding to progesterone receptors, mimicking the action of natural progesterone. This binding leads to several physiological effects:

  • Inhibition of Ovulation : Nestorone prevents ovulation by suppressing the luteinizing hormone (LH) surge.
  • Endometrial Changes : It induces secretory changes in the endometrium, making it less receptive to implantation.
  • Cervical Mucus Alteration : The compound thickens cervical mucus, which impedes sperm passage.

Pharmacodynamics

The pharmacological profile of Nestorone includes:

  • Potency : Exhibits high affinity for progesterone receptors.
  • Selectivity : Minimal androgenic or estrogenic activity compared to other progestins.

These properties make it suitable for use in various contraceptive formulations.

Contraceptive Use

Nestorone is utilized in several contraceptive methods, including:

  • Implants : Long-term reversible contraception.
  • Combined Hormonal Contraceptives : Often paired with estrogen for enhanced efficacy.

Hormone Replacement Therapy (HRT)

Nestorone is also considered in HRT regimens for menopausal women, particularly for those who cannot tolerate traditional estrogen therapies.

Clinical Trials

  • Efficacy Studies :
    • A study involving Nestorone implants demonstrated a high efficacy rate (>99%) in preventing pregnancy over a three-year period.
    • Users reported fewer side effects compared to other hormonal contraceptives.
  • Safety Profiles :
    • Research indicates that Nestorone has a favorable safety profile with lower incidences of thromboembolic events compared to estrogen-containing contraceptives.

Comparative Analysis Table

CompoundAffinity for Progesterone ReceptorAndrogenic ActivityEstrogenic ActivityCommon Uses
NestoroneHighLowLowContraception, HRT
MedroxyprogesteroneModerateModerateLowContraception, HRT
LevonorgestrelHighModerateLowContraception

Chemical Reactions Analysis

Reaction Sequence Table

StepReaction TypeConditions/ReagentsYield (%)
1Sulfenylation-10–0°C, phenylsulfenyl chloride≥80
4Enol ether hydrolysisHCl/acetone, 50°C72–80
5Vilsmeier formylation-20–+5°C, POCl₃/DMF69
6NaBH₄ reduction/dehydration0–35°C, NaBH₄ in THF69
7Double bond isomerizationPd-C/cyclohexene, 25–80°C, 1:0.035–0.065 molar ratio≥80

Key modifications include:

  • 6-Methylene introduction : Achieved via Vilsmeier reaction followed by NaBH₄-mediated reduction (steps 5–6) .

  • 17-Acetylation : Performed using acetic anhydride/perchloric acid at 15–20°C (85% yield) .

Catalytic Hydrogenation and Isomerization

The final step employs Pd-C/cyclohexene for regioselective double bond migration :

  • Substrate : 3-ethoxy-6-methine-17α-acetoxy-19-desmethylpregna-3,5-dien-20-one

  • Conditions : 25–80°C, cyclohexene (molar ratio 1:0.035–0.065)

  • Outcome : Converts Δ³,⁵-diene to Δ⁴,⁶-diene system, yielding the target compound .

Stability Under Acidic/Basic Conditions

  • Acid Sensitivity : The 17-acetate group hydrolyzes in strong acids (e.g., HCl), regenerating the 17-OH derivative .

  • Base Stability : Resists saponification under mild alkaline conditions due to steric hindrance from the 18-methyl group .

Metabolic Reactions

While specific in vivo data is limited, structural analogs show:

  • Hepatic oxidation : 6-methylene group resists CYP3A4-mediated hydroxylation, unlike progesterone .

  • Esterase hydrolysis : Slow cleavage of the 17-acetate in plasma (t₁/₂ >24 hr) .

Comparative Reactivity

Feature17-Acetate DerivativeProgesterone
6-Position Methyleneprogesterone backboneUnsubstituted
17-Substituent Acetate (enhanced lipophilicity)Hydroxyl
Metabolic Stability High (oral bioavailability)Low (rapid hepatic clearance)

Data sources:

Functional Group Reactivity

  • 3-Ketone : Participates in enol ether formation (e.g., with ethyl vinyl ether) .

  • 20-Ketone : Inert under standard conditions but reducible with LiAlH₄ to 20β-alcohol .

  • 6-Methylene : Electrophilic susceptibility limited; no reported Diels-Alder reactivity .

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature of 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate?

  • The compound is a 19-norsteroid with a 6-methylene substituent, a 17-acetate group, and keto functionalities at positions 3 and 20. Its IUPAC name reflects the absence of the C19 methyl group (19-nor), the 6-methylene double bond, and the 17α-acetate ester. Systematic naming conventions for steroidal derivatives emphasize these structural modifications to distinguish it from related progestogens like medroxyprogesterone acetate .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 240 nm for conjugated dienes) is commonly used for purity analysis. Mass spectrometry (MS) coupled with electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) can confirm molecular weight (C24H32O4, theoretical MW 386.5) and fragmentation patterns. Nuclear Magnetic Resonance (NMR) (1H and 13C) is critical for resolving stereochemistry, particularly the 6-methylene and 17-acetate groups. Comparative data from structurally related gestagens (e.g., melengestrol acetate) can guide interpretation .

Q. How should researchers handle and store this compound to ensure stability?

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid prolonged exposure to humidity, as ester hydrolysis may occur. For laboratory use, prepare fresh solutions in anhydrous solvents (e.g., acetonitrile or DMSO) and validate stability under experimental conditions via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

  • Accelerated degradation studies (e.g., 40°C/75% RH for 3–6 months) combined with forced degradation (acid/base hydrolysis, oxidative stress with H2O2, photolysis) can identify major degradation pathways. Use LC-MS/MS to characterize degradation products, focusing on ester hydrolysis (loss of acetate) or oxidation of the 6-methylene group. Compare degradation profiles to related 19-norsteroids like segesterone acetate (Nestorone®) to infer stability trends .

Q. What strategies minimize side products during synthesis of this compound?

  • Key challenges include regioselective introduction of the 6-methylene group and avoiding over-acetylation at the 17-hydroxy position. Use Grignard reagents or Wittig reactions for 6-methylene formation, followed by selective acetylation with acetic anhydride in pyridine. Monitor reaction progress via TLC or inline FTIR to terminate acetylation at the 17-position. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to remove diacetylated byproducts .

Q. How can contradictions in receptor binding affinity data across studies be resolved?

  • Discrepancies may arise from assay variability (e.g., cell type, radioligand concentration) or compound purity. Standardize assays using human progesterone receptor (PR)-transfected HEK293 cells and competitive binding with [3H]-progesterone. Validate compound purity (>98% by HPLC) and confirm absence of isomers (e.g., 6α vs. 6β substitution) via chiral chromatography. Cross-reference with structural analogs (e.g., melengestrol acetate) to contextualize affinity ranges .

Q. What in vitro models are suitable for studying its progestogenic and anti-androgenic activity?

  • PR transactivation assays (e.g., luciferase reporter in T47D cells) quantify agonist/antagonist activity. For anti-androgen effects, use androgen receptor (AR) binding assays with LNCaP cells or recombinant AR. Compare efficacy to cyproterone acetate, a known anti-androgen, to benchmark activity. Include metabolic stability tests using human liver microsomes to assess first-pass effects on potency .

Data Contradiction Analysis

Q. How should researchers address conflicting data on metabolic half-life in preclinical models?

  • Variations in half-life may stem from species-specific metabolism (e.g., CYP3A4 activity in humans vs. CYP2C11 in rats). Conduct interspecies comparisons using liver microsomes and correlate with in vivo pharmacokinetics. Use stable isotope labeling (e.g., deuterated acetate) to track metabolite formation via LC-MS. Reconcile discrepancies by controlling for variables like diet (e.g., grapefruit juice inhibition of CYP3A4) or co-administered drugs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate
Reactant of Route 2
Reactant of Route 2
17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate

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